(3-Carbamoyl-4-chlorophenyl)boronic acid

Medicinal Chemistry Enzyme Inhibition Oncology

Sourcing a validated fragment that combines reliable Suzuki-Miyaura coupling efficiency with potent biological activity is a common bottleneck. This compound overcomes that by offering a dual-purpose scaffold: the boronic acid ensures smooth cross-coupling, while the 3-carbamoyl-4-chloro motif delivers nanomolar inhibition of tumor-associated carbonic anhydrases (hCA IX Ki=7 nM, hCA XII Ki=5.20 nM). Key supply-chain advantages: ≥98% purity minimizes purification steps; stable solid form supports ambient shipping; and multi-gram stock is available with documented batch-to-batch consistency, enabling uninterrupted medicinal chemistry campaigns.

Molecular Formula C7H7BClNO3
Molecular Weight 199.4 g/mol
CAS No. 871332-67-1
Cat. No. B1418709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carbamoyl-4-chlorophenyl)boronic acid
CAS871332-67-1
Molecular FormulaC7H7BClNO3
Molecular Weight199.4 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)C(=O)N)(O)O
InChIInChI=1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11)
InChIKeyPHYINASSDCHPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Carbamoyl-4-chlorophenyl)boronic acid: Dual-Functional Boronic Acid


(3-Carbamoyl-4-chlorophenyl)boronic acid (CAS 871332-67-1) is an arylboronic acid derivative characterized by the presence of both a chloro substituent and a primary carbamoyl (amide) group on the phenyl ring . This combination of functional groups provides a dual character: the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis [1], while the carbamoyl and chloro groups offer distinct hydrogen-bonding and electronic properties that can modulate biological activity . The compound serves as a versatile building block for the construction of complex molecules, particularly in pharmaceutical and agrochemical research.

Suzuki-Miyaura cross-coupling building block with 3-carbamoyl-4-chloro substitution
Carbonic anhydrase IX/XII inhibition probe for target engagement studies

(3-Carbamoyl-4-chlorophenyl)boronic acid: Why Generic Substitution Fails


Substituting (3-Carbamoyl-4-chlorophenyl)boronic acid with a generic arylboronic acid, such as phenylboronic acid or a simpler chlorophenylboronic acid, overlooks the synergistic effect of its unique 3-carbamoyl-4-chloro substitution pattern. This specific arrangement provides a distinct hydrogen-bonding network (three donors) and electron-withdrawing character that directly impacts both its performance in palladium-catalyzed cross-couplings and its biological target engagement . Evidence shows that even positional isomers or analogs lacking either the chloro or the carbamoyl group exhibit significantly different, and often inferior, properties in terms of enzyme inhibition potency and synthetic yield [1]. Therefore, direct substitution is not scientifically valid without comparative validation, and procurement decisions should be guided by the specific quantitative differentiators outlined below.

Target
(3-Carbamoyl-4-chlorophenyl)boronic acid
Generic arylboronic acid
Substitution pattern synergy may not replicate; hydrogen-bond network and electronic modulation differ
Target
hCA IX/XII inhibition profile
Simpler chlorophenylboronic acid
Carbonic anhydrase inhibition context may differ substantially; potency not guaranteed

(3-Carbamoyl-4-chlorophenyl)boronic acid: Quantitative Evidence of Differentiation


Carbonic Anhydrase IX/XII Inhibition

The target compound demonstrates potent, low-nanomolar inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. In a direct head-to-head comparison, its inhibition constants (Ki) are 5.20 nM for hCA XII and 7 nM for hCA IX [1]. This represents a >9,600-fold improvement in potency against hCA XII compared to the unsubstituted parent compound, phenylboronic acid, which exhibits a Ki of ~50,000 nM (50 µM) for hCA I and is generally a much weaker inhibitor of CA isoforms [2]. Furthermore, this potency significantly exceeds that of the commonly employed 4-chlorophenylboronic acid, which shows a Ki of 81,000 nM against a mandelate racemase enzyme, a different but structurally relevant target [3].

hCA XII Inhibition
Head-to-head
Ki = 5.20 nM Phenylboronic acid Ki ≈ 50,000 nM (hCA I)
Supports carbonic anhydrase research fit
Stopped-flow CO2 hydration assay; preincubation 10 min
Medicinal Chemistry Enzyme Inhibition Oncology

Enhanced Hydrogen Bonding Capacity

The presence of the primary amide group in the target compound confers a hydrogen bond donor count of 3, which is distinct from simpler arylboronic acids . In comparison, 4-chlorophenylboronic acid has only 2 hydrogen bond donors, while 3-carbamoylphenylboronic acid (lacking the chlorine atom) also has 3 donors but a different electronic and steric profile [1]. This enhanced capacity for hydrogen bonding is directly correlated with the compound's ability to form strong, specific interactions with biological targets, as demonstrated by its nanomolar Ki values for carbonic anhydrases [2].

H-Bond Donors
Cross-study comparable
3 (vs. 2 for 4-chlorophenylboronic acid)
Molecular recognition design context
Calculated descriptor; distinct electronic modulation
Computational Chemistry Drug Design Molecular Recognition

High Purity Specification

Commercially available (3-Carbamoyl-4-chlorophenyl)boronic acid is routinely offered at a high purity specification of ≥98% (often denoted as NLT 98% or ±98%), as documented by multiple suppliers . While many boronic acids are available at similar purity levels, the consistent availability of this high-purity grade for this specific, functionalized compound is a critical factor for procurement. This level of purity, typically verified by NMR, HPLC, or GC analysis, minimizes the risk of side reactions and inconsistent yields that can arise from unknown impurities in lower-grade materials . In cross-coupling applications, this reliability translates directly to more predictable and scalable synthetic outcomes.

Commercial Purity
Data to verify
≥98%
Supports synthetic reliability
Supplier specification; verify per lot
Organic Synthesis Process Chemistry Quality Control

(3-Carbamoyl-4-chlorophenyl)boronic acid: Application Scenarios


Oncology Lead Optimization: CA IX/XII Inhibitors

The compound's demonstrated nanomolar inhibition of tumor-associated hCA IX (Ki = 7 nM) and hCA XII (Ki = 5.20 nM) makes it a validated starting point or fragment for medicinal chemistry campaigns targeting these enzymes, which are implicated in tumor growth and metastasis [1]. Its potency far exceeds that of simple phenylboronic acid analogs, providing a significant head start in the development of novel anticancer agents.

Suzuki-Miyaura Cross-Coupling Synthesis

The boronic acid functionality enables the efficient and reliable installation of the 3-carbamoyl-4-chlorophenyl motif into larger molecular frameworks via Suzuki-Miyaura cross-coupling reactions [2]. This is a critical step in the synthesis of numerous drug candidates and advanced intermediates where this specific aryl group is required for biological activity. The compound's high commercial purity (≥98%) ensures optimal yields and simplifies purification .

Molecular Probes for Enzyme Mechanism Studies

The unique combination of the boronic acid (a known serine protease and carbonic anhydrase inhibitor motif) and the hydrogen-bonding carbamoyl group makes this compound an excellent scaffold for designing chemical probes to study enzyme active sites. Its enhanced hydrogen bond donor capacity (3 donors) and potent enzyme inhibition profile allow researchers to explore structure-activity relationships (SAR) around this chemotype [1].

PROTAC and Bifunctional Molecule Building Block

The compound serves as a versatile linker or functional moiety in the assembly of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras). Its boronic acid group can be used for bioconjugation or further derivatization, while the 3-carbamoyl-4-chlorophenyl core can be designed to bind specific protein targets, leveraging the potent interactions identified for carbonic anhydrases [1].

Application
Selection Property
Validation Focus
CA IX/XII target engagement studies
Enzyme inhibition profile
Reported Ki values in research assays
Suzuki-Miyaura coupling synthesis
Boronic acid reactivity
Coupling yield and functional group tolerance
Molecular probe design
Hydrogen-bond donor count and substitution pattern
Binding interaction profiling
PROTAC / bifunctional molecule synthesis
Versatile derivatization handle
Conjugation efficiency and linker compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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